![molecular formula C16H16N2O4 B5687066 2-(4-methoxyphenyl)-N-(2-methyl-3-nitrophenyl)acetamide](/img/structure/B5687066.png)
2-(4-methoxyphenyl)-N-(2-methyl-3-nitrophenyl)acetamide
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Overview
Description
2-(4-methoxyphenyl)-N-(2-methyl-3-nitrophenyl)acetamide, commonly known as MNPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MNPA is a member of the acetanilide class of compounds, which have been widely studied for their analgesic and anti-inflammatory properties.
Mechanism of Action
MNPA is believed to act as a non-selective COX inhibitor, blocking both COX-1 and COX-2 enzymes. This results in the inhibition of prostaglandin synthesis, which in turn reduces pain and inflammation. MNPA has also been shown to inhibit the production of reactive oxygen species (ROS) and increase the expression of antioxidant enzymes, suggesting its potential role in reducing oxidative stress and neuroinflammation.
Biochemical and Physiological Effects:
MNPA has been shown to exhibit potent analgesic and anti-inflammatory effects in various animal models. It has also been shown to reduce oxidative stress and neuroinflammation, suggesting its potential application in the treatment of neurodegenerative diseases. MNPA has been found to be well-tolerated in animal studies, with no significant adverse effects reported.
Advantages and Limitations for Lab Experiments
MNPA has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has been shown to exhibit potent analgesic and anti-inflammatory effects in various animal models, making it a useful tool for studying pain and inflammation. However, MNPA has some limitations as well. It is a non-selective COX inhibitor, which may limit its potential therapeutic applications due to the risk of gastrointestinal side effects. Additionally, more research is needed to determine the optimal dosage and administration route for MNPA.
Future Directions
MNPA has shown promising results in animal studies, suggesting its potential application in the treatment of pain, inflammation, and neurodegenerative diseases. Future research should focus on optimizing the dosage and administration route of MNPA, as well as investigating its potential use in combination with other drugs. Additionally, more research is needed to determine the safety and efficacy of MNPA in human clinical trials. Overall, MNPA represents a promising avenue for the development of novel therapeutics for a range of diseases.
Synthesis Methods
MNPA can be synthesized through a multi-step process involving the reaction of 4-methoxyaniline with 2-methyl-3-nitrobenzoyl chloride, followed by reduction with sodium borohydride and acetylation with acetic anhydride. The purity of the final product can be confirmed through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Scientific Research Applications
MNPA has been shown to exhibit potent analgesic and anti-inflammatory effects in various animal models. It has been suggested that MNPA acts by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that mediate pain and inflammation. MNPA has also been shown to exhibit antioxidant and neuroprotective effects, suggesting its potential application in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
2-(4-methoxyphenyl)-N-(2-methyl-3-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-11-14(4-3-5-15(11)18(20)21)17-16(19)10-12-6-8-13(22-2)9-7-12/h3-9H,10H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLRPHAGEAFOJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)CC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-N-(2-methyl-3-nitrophenyl)acetamide |
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